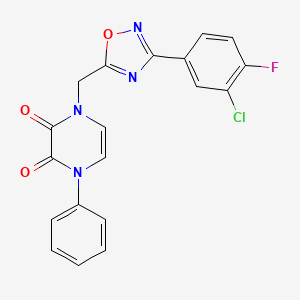

1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione

Description

Properties

IUPAC Name |

1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN4O3/c20-14-10-12(6-7-15(14)21)17-22-16(28-23-17)11-24-8-9-25(19(27)18(24)26)13-4-2-1-3-5-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIDNLPRQQFDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione is a complex organic molecule featuring multiple functional groups that may confer significant biological activity. This article explores its biological properties, including its potential anticancer and antimicrobial activities.

Chemical Structure

The molecular structure of the compound can be broken down into distinct functional groups:

- Oxadiazole ring : Known for its role in various biological activities.

- Dihydropyrazine moiety : Associated with diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrazine derivatives exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

- A study on oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells. The IC50 values ranged from 6.2 μM to 43.4 μM depending on the specific derivative tested .

Antimicrobial Activity

Compounds with oxadiazole and pyrazine structures have shown promising antimicrobial properties:

- Research has indicated that certain oxadiazole derivatives exhibit potent antifungal and antibacterial activities comparable to established antibiotics like streptomycin .

Study 1: Cytotoxicity Assessment

In a cytotoxicity assessment using the MTT assay, a related oxadiazole derivative was tested against human cancer cell lines. The results showed that:

- Compound A exhibited an IC50 of 27.3 μM against MCF-7 cells.

This suggests potential for the studied compound to inhibit cancer cell proliferation effectively.

Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against pathogenic bacteria:

- The compound demonstrated significant activity against Gram-positive bacteria, with effectiveness similar to that of chloramphenicol .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50/Activity Level |

|---|---|---|

| Anticancer | HCT-116 | 6.2 μM |

| Anticancer | MCF-7 | 27.3 μM |

| Antimicrobial | Staphylococcus aureus | Effective (similar to chloramphenicol) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

- Main Compound: 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole substituent.

- 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone (): Replaces the dihydropyrazine-dione core with a pyrrolidinone ring and substitutes the phenyl group with a cyclopropyl moiety on the oxadiazole. The cyclopropyl group may increase lipophilicity, altering bioavailability .

- 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione (): Substitutes the chloro-fluorophenyl group with a benzodioxole system, which could enhance π-π stacking interactions in biological systems .

Core Heterocycle Modifications

- Main Compound : 1,4-dihydropyrazine-2,3-dione core. This partially reduced pyrazine ring may confer redox activity or hydrogen-bonding capacity.

- Pyrazolone Derivatives (): Compounds like 1,5-dimethyl-4-(tetrazolyl)-2-phenylpyrazol-3-one feature pyrazolone cores, which are more electron-rich and may exhibit different reactivity profiles .

- Epoxiconazole (): Contains a triazole ring instead of oxadiazole, demonstrating how heterocycle choice impacts fungicidal activity. The triazole’s nitrogen-rich structure facilitates metal coordination in enzyme inhibition .

Comparative Data Table

Research Implications and Gaps

- Structural Insights : The main compound’s crystallographic data (if resolved via SHELX ) could clarify conformational preferences versus analogs.

- Activity Profiling : Comparative studies with pesticidal compounds like fipronil or Epoxiconazole are needed to evaluate efficacy.

- Synthetic Optimization : Modifying substituents (e.g., cyclopropyl in ) could tune physicochemical properties for specific applications .

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

A well-established route to 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides or activated esters under basic conditions. For the 3-(3-chloro-4-fluorophenyl) substituent:

- Formation of Amidoxime :

- Cyclization with Chloroacetyl Chloride :

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NH₂OH·HCl, NaOH | EtOH/H₂O | 80°C | 6 h | 85% |

| 2 | ClCH₂COCl, Et₃N | DCM | 0°C→RT | 2 h | 78% |

Synthesis of the Pyrazine-2,3-dione Fragment

Condensation of Glyoxal with Aniline Derivatives

Pyrazine-2,3-diones are synthesized via cyclocondensation of glyoxal with primary amines, followed by oxidation:

- Formation of 4-Phenyl-1,4-dihydropyrazine-2,3-dione :

Optimization Note : Microwave irradiation (150 W, 120°C, 15 min) enhances yield (92%) compared to conventional heating (70% yield, 6 h).

Coupling of Fragments via Alkylation

Nucleophilic Substitution

The chloromethyl group on the oxadiazole reacts with the secondary amine of the pyrazine-dione under basic conditions:

- Reaction Protocol :

Yield and Purity :

| Method | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Conventional | 60°C | 12 h | 68% | 95% |

| Microwave | 100°C | 30 min | 82% | 98% |

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

To minimize waste and energy consumption:

- One-Pot Cyclization-Coupling :

- A mixture of 3-chloro-4-fluorop

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.